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Compound Name: 6-Chloropyridine-3-sulfonamide

CAS No.: 40741-46-6

Cat. No.: B041605

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
6-Chloropyridine-3-sulfonamide, a halogenated pyridine sulfonamide derivative, is a versatile

building block in medicinal chemistry and drug discovery. Its chemical structure, featuring a

pyridine ring, a sulfonamide group, and a chlorine atom, provides multiple points for synthetic

modification, making it an attractive scaffold for the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of 6-Chloropyridine-3-sulfonamide,

including its chemical identity, synthesis, purification, and characterization. Furthermore, it

explores its potential biological activities as a carbonic anhydrase inhibitor and an antimicrobial

agent, supported by generalized experimental protocols and potential signaling pathways.

While specific quantitative data for this compound is limited in publicly available literature, this

guide offers valuable methodologies and insights based on closely related analogues to

facilitate its investigation and application in research and development.
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The IUPAC name for the compound is 6-chloropyridine-3-sulfonamide[1]. It is also known by

other synonyms such as 2-chloro-5-pyridinesulfonamide and 6-chloro-3-pyridinesulfonamide[1].

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of 6-chloropyridine-3-
sulfonamide is not readily available in peer-reviewed literature, a general synthetic approach

can be inferred from the synthesis of related pyridine sulfonamides. A plausible route involves

the chlorosulfonation of 2-chloropyridine followed by amination.

General Synthetic Workflow
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Caption: A plausible synthetic workflow for 6-Chloropyridine-3-sulfonamide.

Experimental Protocol (Representative)
Disclaimer: The following protocol is a generalized procedure for the synthesis of a pyridine

sulfonamide and may require optimization for 6-chloropyridine-3-sulfonamide.

Step 1: Synthesis of 6-Chloropyridine-3-sulfonyl chloride

To a stirred solution of 2-chloropyridine in a suitable inert solvent (e.g., chloroform), add

chlorosulfonic acid dropwise at 0 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat to reflux for several hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, carefully pour the reaction mixture onto crushed ice.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under

reduced pressure to obtain the crude 6-chloropyridine-3-sulfonyl chloride.

Step 2: Synthesis of 6-Chloropyridine-3-sulfonamide

Dissolve the crude 6-chloropyridine-3-sulfonyl chloride in a suitable organic solvent (e.g.,

acetone or tetrahydrofuran).

Cool the solution to 0 °C and bubble ammonia gas through the solution or add a

concentrated aqueous ammonia solution dropwise with vigorous stirring.

Allow the reaction to proceed at room temperature for several hours.

Monitor the reaction by TLC.

Once the reaction is complete, remove the solvent under reduced pressure.

The crude product can then be purified.
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Purification Protocol (Representative)
Recrystallization:

Dissolve the crude 6-chloropyridine-3-sulfonamide in a minimal amount of a hot solvent

(e.g., ethanol, isopropanol, or a mixture of ethanol and water).

If colored impurities are present, add a small amount of activated charcoal and heat for a

short period.

Hot filter the solution to remove the charcoal and any insoluble impurities.

Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to

induce crystallization.

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry

under vacuum.

Spectroscopic Characterization (Predicted)
While experimental spectra for 6-chloropyridine-3-sulfonamide are not widely published, its

structural features suggest the following characteristic spectroscopic data.
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Biological Activities and Potential Applications
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Sulfonamides are a well-established class of compounds with diverse biological activities.

Based on its structure, 6-chloropyridine-3-sulfonamide is a promising candidate for

investigation as a carbonic anhydrase inhibitor and an antimicrobial agent.

Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the

reversible hydration of carbon dioxide. They are involved in various physiological processes,

and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of

cancer. The sulfonamide moiety is a key pharmacophore for CA inhibition.

Proposed Mechanism of Action: The primary sulfonamide group (-SO₂NH₂) of 6-
chloropyridine-3-sulfonamide can coordinate to the zinc ion in the active site of carbonic

anhydrase, displacing a water molecule or hydroxide ion and thereby inhibiting the enzyme's

catalytic activity.
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Caption: Proposed binding of 6-Chloropyridine-3-sulfonamide to the zinc ion in the active site

of carbonic anhydrase.

Antimicrobial Activity
Sulfonamide-based drugs were among the first antimicrobial agents and continue to be

clinically relevant. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an
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enzyme essential for folic acid synthesis in bacteria.

Proposed Signaling Pathway Inhibition:
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Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.

Experimental Protocols for Biological Evaluation
(Representative)
Carbonic Anhydrase Inhibition Assay
A common method to assess CA inhibition is a stopped-flow CO₂ hydration assay. This method

measures the inhibition of the CA-catalyzed hydration of CO₂ to bicarbonate and a proton,

which is monitored by a pH indicator.

Materials:

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

6-Chloropyridine-3-sulfonamide

Buffer (e.g., Tris-HCl)

pH indicator (e.g., 4-nitrophenol)
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CO₂-saturated water

Stopped-flow spectrophotometer

Procedure:

Prepare stock solutions of the CA enzyme and 6-chloropyridine-3-sulfonamide in the

appropriate buffer.

In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor)

with CO₂-saturated water containing the pH indicator.

Monitor the change in absorbance of the pH indicator over time.

Calculate the initial rates of the reaction at various inhibitor concentrations.

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor

concentration.

Antimicrobial Susceptibility Testing
The antimicrobial activity can be determined by measuring the Minimum Inhibitory

Concentration (MIC) using the broth microdilution method according to Clinical and Laboratory

Standards Institute (CLSI) guidelines.

Materials:

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

Mueller-Hinton Broth (MHB)

6-Chloropyridine-3-sulfonamide

96-well microtiter plates

Spectrophotometer or microplate reader

Procedure:
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Prepare a stock solution of 6-chloropyridine-3-sulfonamide in a suitable solvent (e.g.,

DMSO).

Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the

final concentration in each well.

Include positive (bacteria without inhibitor) and negative (broth only) controls.

Incubate the plates at 37°C for 18-24 hours.

The MIC is the lowest concentration of the compound that completely inhibits visible

bacterial growth.

Conclusion
6-Chloropyridine-3-sulfonamide is a valuable chemical entity with significant potential in drug

discovery and development. Its straightforward, albeit not extensively documented, synthesis

and the presence of reactive functional groups make it an ideal starting point for the generation

of compound libraries. The inherent properties of the sulfonamide group suggest promising

activity as a carbonic anhydrase inhibitor and an antimicrobial agent. This technical guide

provides a foundational framework for researchers to synthesize, characterize, and evaluate

the biological potential of 6-chloropyridine-3-sulfonamide and its derivatives, paving the way

for the discovery of novel therapeutics. Further investigation to determine specific quantitative

biological data and elucidate precise mechanisms of action is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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